molecular formula C10H4Cl2F3NO B6294120 5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole CAS No. 2364585-10-2

5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole

Cat. No. B6294120
CAS RN: 2364585-10-2
M. Wt: 282.04 g/mol
InChI Key: MTDPMEVKZYZTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole” is a chemical compound with the CAS Number: 2364585-10-2 . It has a molecular weight of 282.05 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H4Cl2F3NO/c11-6-2-1-5 (10 (13,14)15)9 (12)8 (6)7-3-16-4-17-7/h1-4H .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

DCTP has a variety of applications in scientific research. It has been used in the synthesis of a wide range of compounds, including drugs, pesticides, and dyes. Additionally, DCTP has been studied for its potential as an anti-cancer agent. It has also been used in the synthesis of a range of heterocyclic compounds, which have potential applications in the development of new drugs.

Mechanism of Action

The mechanism of action of DCTP is not yet fully understood. However, it is known to interact with a range of biochemical and physiological processes, including the inhibition of certain enzymes, the induction of apoptosis, and the modulation of cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCTP are not yet fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2, and can induce apoptosis in certain types of cancer cells. Additionally, DCTP has been shown to modulate the proliferation of certain types of cells, including breast cancer cells.

Advantages and Limitations for Lab Experiments

The use of DCTP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and can be used in a wide range of experiments. Additionally, it can be used in the synthesis of a range of compounds, including drugs, pesticides, and dyes. However, there are some limitations to the use of DCTP in laboratory experiments. The effects of DCTP on biochemical and physiological processes are not yet fully understood, and further research is needed to determine its full effects. Additionally, the compound is relatively new and its potential is only just beginning to be explored.

Future Directions

The potential future directions for DCTP are numerous. Further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research is needed to explore its potential applications in the development of new drugs and other compounds. Additionally, DCTP could be used in the synthesis of new heterocyclic compounds, which could have potential applications in the development of new drugs. Finally, DCTP could be further studied for its potential as an anti-cancer agent.

Synthesis Methods

The synthesis of DCTP is a relatively simple process, and can be carried out in a few steps. The first step is to prepare a solution of 2-chloro-6-trifluoromethylphenol and sodium hydroxide in methanol, and then add an aqueous solution of sodium nitrite. This reaction is then stirred and heated, and the resulting product, 5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole, is isolated and purified.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-[2,6-dichloro-3-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO/c11-6-2-1-5(10(13,14)15)9(12)8(6)7-3-16-4-17-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDPMEVKZYZTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)C2=CN=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.